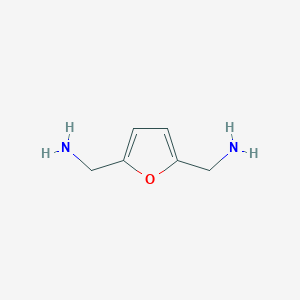
2,5-Bis(aminomethyl)furan
Overview
Description
2,5-Bis(aminomethyl)furan is an organic compound that has garnered significant interest due to its potential applications in various fields, including organic synthesis, medicine, and polymer materials. This compound is characterized by the presence of two aminomethyl groups attached to a furan ring, making it a versatile building block for the synthesis of various polymers and other chemical entities.
Mechanism of Action
Target of Action
2,5-Bis(aminomethyl)furan (BAF) is a diamine that is expected to have extensive applications in organic synthesis, medicine, and polymer materials such as polyamides and polyimides . The primary targets of BAF are these applications where it acts as a monomer or building block.
Mode of Action
The mode of action of BAF is primarily through its role as a monomer in the synthesis of various compounds. It interacts with other molecules in chemical reactions to form larger structures, such as polymers .
Biochemical Pathways
BAF can be prepared by one-step reductive amination of 5-hydroxymethylfurfural (HMF), one of the platform compounds for the added-value conversion of biomass . The high selectivity is likely to be a result of the controlled reaction pathway over Rh/HZSM-5, which enhanced the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime .
Result of Action
The result of BAF’s action is the formation of new compounds and materials. For example, it can be used to synthesize polyamides and polyimides, which have applications in various industries .
Biochemical Analysis
Biochemical Properties
2,5-Bis(aminomethyl)furan plays a significant role in biochemical reactions. It is synthesized via the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime . The high selectivity of this process is likely due to the controlled reaction pathway over Rh/HZSM-5, which enhances the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime .
Molecular Mechanism
The molecular mechanism of this compound involves a controlled reaction pathway over Rh/HZSM-5, which enhances the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime . This process likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is synthesized in a yield of 94.1% from biomass-derived 2,5-diformylfuran dioxime
Metabolic Pathways
It is synthesized via the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime , which may involve various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(aminomethyl)furan can be synthesized through several methods, with one of the most efficient being the catalytic amination of 5-(hydroxymethyl)furfural. This process involves the use of a bifunctional catalyst, such as CuNiAlOx, in a two-stage reaction process. The first stage involves the reductive amination of the aldehyde group of 5-(hydroxymethyl)furfural with ammonia at 90°C, followed by a hydrogen-borrowing reaction of the hydroxyl group with ammonia at 210°C .
Industrial Production Methods: In an industrial setting, this compound can be produced from biomass-derived 2,5-diformylfuran dioxime. The process involves catalytic dehydration and hydrogenation using Rh/HZSM-5 as the catalyst, which enhances the sequence of reactions due to the surface acidity of the HZSM-5 support .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(aminomethyl)furan undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of aldehyde groups to amines using reducing agents such as hydrogen in the presence of catalysts.
Hydrogenation: The compound can be hydrogenated to form different derivatives, depending on the reaction conditions and catalysts used.
Common Reagents and Conditions:
Ammonia (NH3): Used in the amination process.
Hydrogen (H2): Employed in hydrogenation reactions.
Catalysts: CuNiAlOx, Rh/HZSM-5, and other bifunctional catalysts are commonly used.
Major Products: The primary product of these reactions is this compound itself, which can further react to form various polymeric materials and other derivatives .
Scientific Research Applications
2,5-Bis(aminomethyl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a monomer for the synthesis of polyamides and polyimides, which are used in various industrial applications.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of biocompatible polymers and other materials derived from renewable resources
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: A precursor in the synthesis of 2,5-Bis(aminomethyl)furan.
2,5-Diformylfuran: Another precursor used in the production of the compound.
Furfurylamine: A related compound with similar reactivity patterns.
Uniqueness: this compound stands out due to its dual aminomethyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to be derived from renewable biomass sources also makes it an attractive option for sustainable chemistry .
Properties
IUPAC Name |
[5-(aminomethyl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLGKDZCKSMSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543878 | |
| Record name | (Furan-2,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-51-6 | |
| Record name | (Furan-2,5-diyl)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(aminomethyl)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


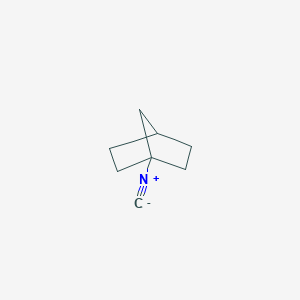
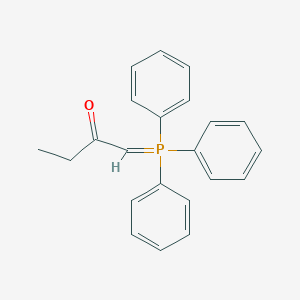
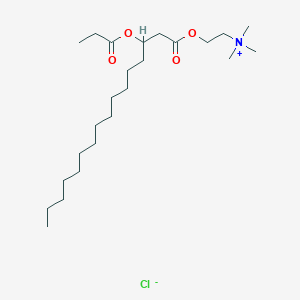
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
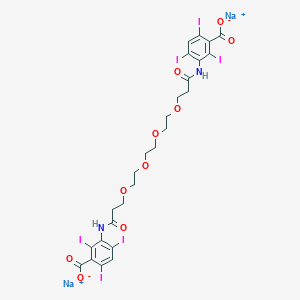
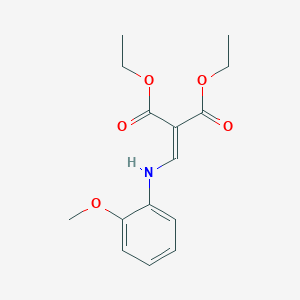
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
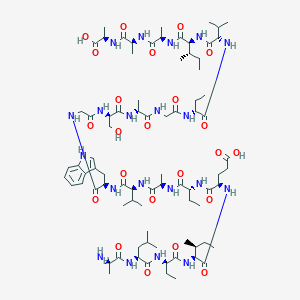
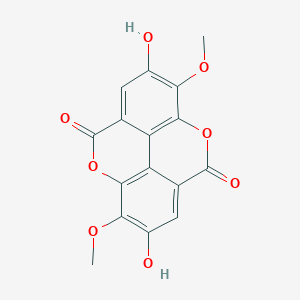
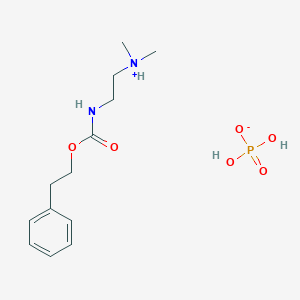
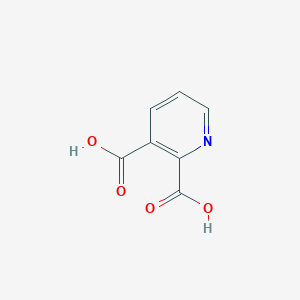
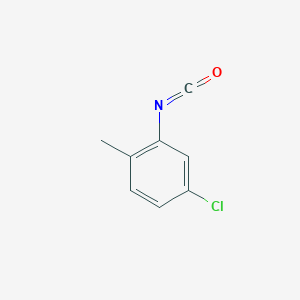
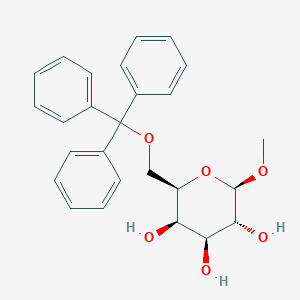
![N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine](/img/structure/B21078.png)
